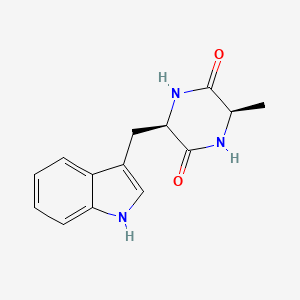

Cyclo(D-Ala-D-Trp-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15N3O2 |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

(3R,6R)-3-(1H-indol-3-ylmethyl)-6-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C14H15N3O2/c1-8-13(18)17-12(14(19)16-8)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15H,6H2,1H3,(H,16,19)(H,17,18)/t8-,12-/m1/s1 |

InChI Key |

VDMMFAOUINDEGC-PRHODGIISA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32 |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclo D Ala D Trp and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for producing a wide array of cyclic peptides, including those containing non-proteinogenic or D-amino acids. The primary methods employed are solution-phase and solid-phase synthesis, followed by a critical macrocyclization step.

Solution-Phase Synthetic Pathways

Solution-phase peptide synthesis is a classical approach that involves the stepwise coupling of amino acids in a homogenous solvent system. While it can be labor-intensive due to the need for purification of intermediates at each step, it remains a valuable method for large-scale synthesis. acs.org

The general strategy involves the protection of the amino and carboxyl groups of the constituent amino acids, D-Alanine and D-Tryptophan, followed by their coupling to form a linear dipeptide. Subsequent deprotection and intramolecular cyclization yield the desired Cyclo(D-Ala-D-Trp). A common coupling reagent used in this process is N,N'-dicyclohexylcarbodiimide (DCC). cdnsciencepub.com The choice of protecting groups is crucial to prevent side reactions and racemization. For instance, the benzyloxycarbonyl (Z) group is often used for N-terminal protection. cdnsciencepub.com

One of the challenges in solution-phase synthesis is the potential for decomposition of the tryptophan residue, particularly during the removal of certain protecting groups under harsh acidic conditions. google.com Therefore, milder deprotection strategies are often sought.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) has become the method of choice for the synthesis of many peptides due to its efficiency and amenability to automation. acs.orggoogle.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated by the sequential addition of N-protected amino acids.

For the synthesis of Cyclo(D-Ala-D-Trp), a linear precursor, H-D-Ala-D-Trp-OH, would first be assembled on a solid support. acs.org A common strategy involves using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. google.comuniversiteitleiden.nl The synthesis typically starts by attaching Fmoc-D-Trp(Boc)-OH to a suitable resin, such as Wang resin. acs.org The Boc (tert-butyloxycarbonyl) group protects the indole (B1671886) nitrogen of tryptophan. Following the deprotection of the Fmoc group, the next amino acid, Fmoc-D-Ala-OH, is coupled using a coupling agent like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). acs.org

Once the linear dipeptide is assembled, it is cleaved from the resin. The choice of resin is important; for example, 2-chlorotrityl chloride (CTC) resin allows for peptide cleavage under mild acidic conditions, which helps to preserve acid-sensitive residues like tryptophan. acs.orgsemanticscholar.org After cleavage, the linear peptide is subjected to macrocyclization in solution.

| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

| Principle | Stepwise coupling in solution | Stepwise coupling on a solid support |

| Purification | After each step | At the end of the synthesis |

| Scalability | Good for large scale | Typically for smaller scale, but scalable |

| Automation | Difficult | Easily automated |

| Protecting Groups | Z, Boc | Fmoc, Boc, Trt |

| Coupling Reagents | DCC | HBTU, HATU, DIC |

| Cleavage | Deprotection of final product | Cleavage from resin |

| Key Advantage | Scalability | Efficiency and speed |

| Key Disadvantage | Labor-intensive purification | Potential for incomplete reactions |

Macrocyclization Techniques and Optimization

The final and often most challenging step in the synthesis of cyclic peptides is the macrocyclization of the linear precursor. mdpi.com This intramolecular reaction is performed under high-dilution conditions to favor cyclization over intermolecular polymerization. acs.org The choice of solvent and coupling reagent is critical for achieving good yields. mdpi.com

Several strategies can be employed for head-to-tail lactamization. nih.govrsc.org Common coupling reagents used for this step include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, often in combination with a base like DIPEA or triethylamine (B128534) in a solvent such as DMF (dimethylformamide). acs.orgmdpi.com

The conformation of the linear peptide precursor can significantly influence the efficiency of the cyclization. The presence of a D-amino acid at the C-terminus, as in the H-D-Ala-D-Trp-OH precursor, can induce a favorable conformation for cyclization. semanticscholar.org The selection of the cyclization site within a larger peptide sequence is also a key consideration to maximize yield. acs.org

Recent advances in macrocyclization include the use of enzyme-labile protecting groups and click chemistry, such as azide-alkyne cycloadditions, to form the cyclic backbone. rsc.orgresearchgate.net Ring-closing metathesis is another powerful technique, particularly for synthesizing analogs with modified backbones. acs.orgnih.gov

Enzymatic and Biocatalytic Synthesis Methods

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing dipeptides and their cyclic forms. asm.org These methods often proceed under mild conditions, minimizing the need for protecting groups and reducing the risk of racemization.

Utilization of Peptide Synthetases and Amidohydrolases

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to produce a vast array of bioactive peptides, including cyclic ones. researchgate.net The adenylation (A) domains of NRPSs are responsible for recognizing and activating specific amino acids. These activated amino acids can then be used for peptide bond formation. For instance, the A-domain of tyrocidine synthetase A (TycA-A) has been shown to activate D-tryptophan, indicating its potential for the synthesis of D-amino acid-containing peptides. asm.org

Another class of enzymes, amidohydrolases, can catalyze the synthesis of dipeptides through a reverse hydrolysis reaction (aminolysis). nih.gov A D-stereospecific amidohydrolase from Streptomyces sp. has been utilized for the one-pot synthesis of various DL-configured dipeptides. nih.gov These enzymes can use amino acid esters as acyl donors and other amino acids or their derivatives as acyl acceptors. nih.gov

| Enzyme Type | Function in Synthesis | Example |

| Nonribosomal Peptide Synthetase (NRPS) A-Domain | Activates specific amino acids for peptide bond formation. | TycA-A activates D-Trp. asm.org |

| Amidohydrolase | Catalyzes peptide bond formation via aminolysis. | Streptomyces sp. amidohydrolase for DL-dipeptide synthesis. nih.gov |

| Cyclodipeptide Synthase (CDPS) | Catalyzes the formation of the diketopiperazine ring from two aminoacyl-tRNAs. | Involved in the biosynthesis of nocardioazines. researchgate.net |

| Indole Prenyltransferases | Can be used for post-cyclization modification of tryptophan-containing cyclic dipeptides. | FtmPT1 from Aspergillus fumigatus. researchgate.netcaymanchem.com |

Stereoselective Enzymatic Reactions

A major advantage of enzymatic synthesis is the high degree of stereoselectivity. Enzymes can distinguish between D- and L-amino acids, allowing for the synthesis of stereochemically pure peptides. pu-toyama.ac.jp For example, a D-specific aminopeptidase (B13392206) from Ochrobactrum anthropi has been used for the stereospecific synthesis of D-amino acid N-alkylamides. pu-toyama.ac.jp

In the context of Cyclo(D-Ala-D-Trp), an enzymatic approach would ideally involve an enzyme that selectively recognizes and couples D-Alanine and D-Tryptophan. Research has shown that certain amidohydrolases exhibit preferences for D-aminoacyl derivatives as acyl donors and L-amino acids as acyl acceptors, leading to the formation of DL-dipeptides. nih.gov While direct enzymatic synthesis of DD-dipeptides like D-Ala-D-Trp has been demonstrated using chemoenzymatic methods involving isolated A-domains, further research is needed to develop efficient one-pot enzymatic systems for the direct synthesis and cyclization of Cyclo(D-Ala-D-Trp). asm.org The de novo design of enzymes with tailored specificities also represents a promising future direction for stereoselective peptide synthesis. pnas.org

Derivatization and Analog Development Strategies for Cyclo(D-Ala-D-Trp-) and its Analogs

The development of analogs from a core peptide scaffold is a fundamental strategy in medicinal chemistry to enhance therapeutic properties, including potency, selectivity, and metabolic stability. For cyclic dipeptides like Cyclo(D-Ala-D-Trp-), derivatization focuses on systematic modifications to the amino acid residues and the peptide backbone. These strategies aim to explore the structure-activity relationship (SAR) and optimize the molecule for specific biological targets.

Systematic Amino Acid Substitutions and Their Structural Consequences

Systematic substitution of amino acids within a cyclic peptide is a primary method to probe the structural requirements for biological activity. Replacing a residue with other proteinogenic or non-proteinogenic amino acids, including its D-enantiomer, can profoundly alter the peptide's conformation, and consequently its interaction with biological targets. nih.govsci-hub.seresearchgate.net The inversion of stereochemistry from an L-amino acid to a D-amino acid can induce significant changes in the backbone dihedral angles (phi and psi), often stabilizing specific turn structures, such as the βII'-turn, which can be crucial for receptor binding. researchgate.net

A case study on the macrocyclic tetrapeptide CJ-15,208, cyclo[Phe-D-Pro-Phe-Trp], illustrates the impact of such substitutions. nih.govnih.gov Researchers synthesized a series of analogs where the Tryptophan (Trp) or its D-enantiomer (D-Trp) was replaced by other aromatic or aliphatic amino acids to evaluate the effect on opioid receptor affinity and selectivity. The findings revealed that substituting D-Trp with other D-amino acids generally maintained or, in one instance, increased kappa opioid receptor (KOR) affinity. Conversely, replacing the L-Trp in the parent compound with other L-amino acids tended to decrease KOR affinity. nih.govnih.gov Interestingly, nearly all substitutions led to an increase in mu opioid receptor (MOR) affinity, demonstrating that single-point mutations can shift receptor selectivity. nih.gov

| Parent Peptide | Substituted Position | Substitution | Effect on KOR Affinity | Effect on MOR Affinity | Reference |

|---|---|---|---|---|---|

| cyclo[Phe-D-Pro-Phe-D-Trp] | D-Trp | D-Benzothienylalanine | Maintained | Increased | nih.gov |

| cyclo[Phe-D-Pro-Phe-D-Trp] | D-Trp | D-Naphthylalanine | Maintained | Increased | nih.gov |

| cyclo[Phe-D-Pro-Phe-Trp] | Trp | L-Naphthylalanine | Decreased | Increased | nih.gov |

| cyclo[Phe-D-Pro-Phe-Trp] | Trp | L-Benzothienylalanine | Decreased | Increased | nih.gov |

Backbone and Side-Chain Chemical Modifications (e.g., N-methylation, annulation)

Beyond amino acid substitution, direct chemical modification of the peptide backbone or amino acid side chains provides another layer of structural and functional diversification.

N-methylation is a common and powerful modification where a methyl group is added to the nitrogen atom of the amide bond. nih.govresearchgate.net This modification has several significant consequences:

Conformational Constraint : N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor. This can disrupt or stabilize specific secondary structures like β-turns and γ-turns, thereby locking the peptide into a more rigid, and potentially more bioactive, conformation. semanticscholar.orgresearchgate.net

Proteolytic Resistance : The presence of the N-methyl group provides steric hindrance that can prevent recognition and cleavage by proteases, thus increasing the metabolic stability and in vivo half-life of the peptide. researchgate.netresearchgate.net

Improved Permeability : By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide. This can shield the polar amide backbone, favoring conformations that are more amenable to passive diffusion across cell membranes and improving oral bioavailability. nih.govsemanticscholar.org

An extensive N-methyl scan of the somatostatin (B550006) analog, cyclo[Pro-Phe-D-Trp-Lys-Thr-Phe], demonstrated these effects. nih.govsemanticscholar.org While single N-methylations had a minor impact, a triple-N-methylated analog, specifically at the D-Trp, Lys, and Phe residues, showed a significant increase in intestinal permeability without losing its biological activity. semanticscholar.org This highlights that the position and pattern of N-methylation are critical.

| Peptide | N-Methylation Site(s) | Caco-2 Permeability (Papp) (10⁻⁶ cm/s) | Reference |

|---|---|---|---|

| cyclo[Pro-Phe-D-Trp-Lys-Thr-Phe] | None | <1.0 | semanticscholar.org |

| cyclo[Pro-Phe-D-Trp-Lys(NMe)-Thr-Phe] | Lys⁹ | <1.0 | semanticscholar.org |

| cyclo[Pro-Phe-D-Trp-Lys-Thr-Phe(NMe)] | Phe¹¹ | <1.0 | semanticscholar.org |

| cyclo[Pro-Phe-D-Trp(NMe)-Lys-Thr-Phe] | D-Trp⁸ | <1.0 | semanticscholar.org |

| cyclo[Pro-Phe-D-Trp-Lys(NMe)-Thr-Phe(NMe)] | Lys⁹, Phe¹¹ | 1.8 | semanticscholar.org |

| cyclo[Pro-Phe-D-Trp(NMe)-Lys(NMe)-Thr-Phe(NMe)] | D-Trp⁸, Lys⁹, Phe¹¹ | 4.0 | semanticscholar.org |

Annulation refers to the formation of a new ring fused to the existing peptide scaffold. This strategy creates highly constrained, polycyclic structures. In the biosynthesis of fungal alkaloids, annulation reactions are common. For instance, the formation of fiscalin A involves an annulation step utilizing D-Ala to create a complex, multicyclic scaffold derived from anthranilate and tryptophan precursors. nih.gov Such modifications dramatically restrict the conformational freedom of the molecule, which can lead to highly potent and selective compounds.

Design of Hybrid Peptidomimetics

Hybrid peptidomimetics are molecules that combine two or more distinct pharmacophores into a single chemical entity. mdpi.com This approach aims to create bifunctional or multifunctional ligands that can simultaneously interact with multiple targets or different binding sites on the same target. The design often involves linking a known peptide sequence to another peptide, a small molecule, or a peptidomimetic fragment via a chemical linker. mdpi.comnih.gov

The core structure of Cyclo(D-Ala-D-Trp-) could serve as a scaffold or pharmacophore in such a design. For example, a cyclic peptide containing D-amino acids and Tryptophan analogs has been used as a fragment in creating bifunctional ligands. One strategy involved linking an opioid agonist pharmacophore with a melanocortin-4 (MC4) receptor antagonist. The MC4 antagonist fragment was based on SHU9119, which contains a D-Nal(2') residue (a D-amino acid analog of Tryptophan), showcasing how D-amino acid-containing cyclic structures are incorporated into hybrid designs. mdpi.com

The linker connecting the pharmacophores is a critical design element, as its length and rigidity influence the spatial orientation of the two active moieties, affecting their ability to bind to their respective targets simultaneously. mdpi.com The goal of creating these hybrid molecules is often to achieve a synergistic effect, improve the selectivity profile, or produce a novel pharmacological response that cannot be obtained by administering the individual components separately. nih.gov

Biosynthetic Pathways and Natural Origins

Isolation from Microorganisms

While the specific compound Cyclo(D-Ala-D-Trp) is not prominently documented as a natural product, microorganisms are well-known producers of a vast array of diketopiperazines, including those containing D-amino acid residues. The presence of both D-alanine (D-Ala) and D-tryptophan (D-Trp) within the same natural product has been observed. For instance, unguisin K, a cyclic heptapeptide, was isolated from the marine-derived fungus Aspergillus candidus MEFC1001 and its structure was determined to be cyclo-(D-Ala-D-Leu-L-Phe-D-Val-D-Ala-D-Trp-GABA) proteopedia.org. This finding underscores the capability of fungal biosynthetic pathways to incorporate both D-Ala and D-Trp into complex peptide structures.

Enzymatic Machinery Involved in Diketopiperazine Biosynthesis

The biosynthesis of the 2,5-diketopiperazine core is primarily accomplished by two major enzyme families: Nonribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs). frontiersin.orgtandfonline.com

Fungi, in particular, often utilize large, modular NRPSs to construct diketopiperazines researchgate.net. These enzymatic assembly lines are organized into modules, where each module is responsible for the incorporation of one specific amino acid into the growing peptide chain. A minimal module consists of an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation researchgate.net. The synthesis of a dipeptide destined for cyclization typically occurs on a bimodule NRPS with a domain organization such as A-T-C-A-T researchgate.net. The final release and cyclization of the dipeptidyl intermediate is often catalyzed by a terminal thioesterase (TE) or a condensation-like (CT) domain researchgate.net.

A crucial feature of NRPSs relevant to the formation of Cyclo(D-Ala-D-Trp) is their ability to incorporate non-proteinogenic amino acids, including D-amino acids. This is often achieved through the action of an epimerization (E) domain, which can convert an L-amino acid tethered to a T domain into its D-enantiomer before it is incorporated into the peptide frontiersin.orgtandfonline.com. Alternatively, some NRPS adenylation domains can directly recognize and activate D-amino acids supplied by other enzymes in the cell frontiersin.org.

Cyclodipeptide synthases (CDPSs) represent a distinct and more streamlined pathway for DKP formation frontiersin.org. Unlike the large NRPSs, CDPSs are smaller enzymes that utilize two aminoacyl-tRNA (aa-tRNA) molecules as substrates, hijacking these building blocks from primary metabolism tandfonline.comresearchgate.net. The CDPS mechanism involves the sequential binding of two aa-tRNAs. The first aminoacyl moiety is transferred to a conserved serine residue in the enzyme's active site, forming an ester intermediate. The second aa-tRNA then binds, and its aminoacyl group attacks the ester, forming a dipeptidyl-enzyme intermediate. This intermediate then undergoes cyclization through an intramolecular aminolysis reaction, releasing the DKP product researchgate.net.

CDPS-encoding genes are often found in biosynthetic gene clusters alongside genes for "tailoring" enzymes, such as oxidoreductases, methyltransferases, and cytochrome P450s, which further modify the initial DKP scaffold to create a diversity of final natural products researchgate.net.

| Enzyme Family | Mechanism | Substrates | Role in D-Amino Acid Incorporation |

| Nonribosomal Peptide Synthetases (NRPSs) | Modular assembly line catalysis. | Amino acids, ATP, Coenzyme A | Can incorporate D-amino acids via integrated Epimerization (E) domains or by direct recognition of D-amino acids by the Adenylation (A) domain. tandfonline.comresearchgate.net |

| Cyclodipeptide Synthases (CDPSs) | Sequential binding and catalysis using a ping-pong-like mechanism. | Two aminoacyl-tRNAs | Utilizes aa-tRNAs; D-aminoacyl-tRNAs would need to be generated by other cellular enzymes. tandfonline.comresearchgate.net |

Metabolic Precursors and Pathways for D-Amino Acid Formation

The biosynthesis of Cyclo(D-Ala-D-Trp) is fundamentally dependent on the cellular availability of its constituent D-amino acids. D-amino acids, while less common than their L-counterparts, are essential components in bacteria, particularly for cell wall peptidoglycan synthesis frontiersin.orgoup.com.

The principal route for D-alanine production in microorganisms is the racemization of the readily available L-alanine. This reaction is catalyzed by the enzyme Alanine (B10760859) Racemase (Alr) , a ubiquitous enzyme in prokaryotes that is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). proteopedia.orgwikipedia.orgresearchgate.net

The catalytic mechanism of alanine racemase involves the formation of a Schiff base between the amino group of alanine and the PLP cofactor, creating an external aldimine ebi.ac.ukresearchgate.netacs.org. A catalytic base in the active site (e.g., a tyrosine residue) abstracts the α-proton from the L-alanine substrate, forming a planar quinonoid intermediate where the negative charge is stabilized by the electron-withdrawing capacity of the PLP ring wikipedia.orgacs.org. A second catalytic residue (e.g., a lysine), positioned on the opposite face of the planar intermediate, then donates a proton back to the α-carbon, resulting in the formation of D-alanine wikipedia.orgebi.ac.uk. The process is fully reversible, allowing the enzyme to interconvert both enantiomers researchgate.net.

In bacteria, there are often two distinct alanine racemases: one (Alr) dedicated to synthesizing D-alanine for peptidoglycan, and another (DadX) involved in the catabolism of L- or D-alanine frontiersin.orgoup.com. Some bacteria can also synthesize D-alanine via a D-amino acid transaminase (Dat) , which catalyzes the transfer of an amino group from a D-amino acid (like D-glutamate) to pyruvate (B1213749) researchgate.netbiorxiv.org.

| Enzyme | EC Number | Function | Cofactor |

| Alanine Racemase (Alr/DadX) | 5.1.1.1 | Catalyzes the reversible conversion of L-alanine to D-alanine. wikipedia.orgresearchgate.net | Pyridoxal 5'-phosphate (PLP) |

| D-Amino Acid Transaminase (Dat) | 2.6.1.21 | Catalyzes the synthesis of D-alanine from pyruvate and a D-amino acid donor (e.g., D-glutamate). researchgate.netbiorxiv.org | Pyridoxal 5'-phosphate (PLP) |

The biosynthesis of D-tryptophan is less centralized than that of D-alanine but is a known microbial capability frontiersin.org. The precursor for this conversion is L-tryptophan, an energetically expensive amino acid synthesized from chorismate via a multi-enzyme pathway wikipedia.orgcabidigitallibrary.org. Once L-tryptophan is formed, several enzymatic strategies can be employed to produce the D-enantiomer.

While a dedicated, widespread tryptophan racemase analogous to alanine racemase is not as commonly characterized, racemase activity towards tryptophan has been identified. For instance, promiscuous amino acid racemases can act on tryptophan nih.govwhiterose.ac.uk. More complex, multi-enzyme cascade reactions have been developed for the biotechnological production of D-tryptophan, mimicking potential natural pathways. One such system involves the oxidative deamination of L-tryptophan by an L-amino acid deaminase, followed by a stereoselective transamination of the resulting α-keto acid (indole-3-pyruvic acid) by a D-aminotransferase to yield D-tryptophan nih.gov.

Another route is the "hydantoinase process," where a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase work in concert to convert a racemic hydantoin precursor into a pure D-amino acid nih.gov. Furthermore, a single-module NRPS-like enzyme, IvoA, from the fungus Aspergillus fumigatus has been shown to catalyze the ATP-dependent, unidirectional stereoinversion of L-tryptophan to D-tryptophan, highlighting a novel mechanism for D-amino acid formation google.com. The existence of D-tryptophan in nature is primarily attributed to its synthesis by microorganisms frontiersin.org.

Structure Activity Relationship Sar Elucidation

Correlation Between Chirality and Biological Activity

The stereochemistry of the amino acid residues in cyclic dipeptides is a fundamental determinant of their biological activity. The use of D-amino acids, as in Cyclo(D-Ala-D-Trp), can confer unique properties compared to their L-amino acid counterparts. researchgate.net Diketopiperazines (DKPs) containing D-amino acids often exhibit different and sometimes more potent biological activities. researchgate.net For instance, studies on other tryptophan-containing cyclic dipeptides have shown that chirality dramatically impacts function. In one case, cyclo(L-Trp-D-Pro) was found to increase heart rate, whereas its diastereomer cyclo(D-Trp-L-Pro) decreased it. researchgate.net

The D,D-configuration of Cyclo(D-Ala-D-Trp) influences the spatial orientation of the alanine (B10760859) and tryptophan side chains, which in turn governs how the molecule interacts with chiral biological macromolecules like receptors and enzymes. core.ac.uk This specific stereochemistry can lead to enhanced binding affinity for certain targets that are not recognized by other stereoisomers. Furthermore, the presence of D-amino acids can increase the peptide's resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus enhancing its metabolic stability and bioavailability. researchgate.netaimspress.com Research on diastereomers of cyclo(Trp-Arg) revealed significant differences in their biological profiles, underscoring that the specific chiral configuration is key to activity. mdpi.comresearchgate.net The higher activity observed in some D,D-dipeptides is attributed to their ability to adopt a distinct spatial orientation that is more favorable for binding to a specific biological target. researchgate.net

Table 1: Comparison of Biological Activity in Stereoisomers of Related Cyclic Dipeptides

| Compound | Chirality | Observed Biological Activity | Reference |

|---|---|---|---|

| cyclo(L-Trp-D-Pro) | L-D | Anticancer activity against HeLa cells; Inhibited growth of E. coli | core.ac.uk |

| cyclo(D-Trp-L-Pro) | D-L | Anticancer activity against HeLa cells; Hepatocyte-specific toxicity; Ca2+-channel antagonism | core.ac.uk |

| cyclo(L-Trp-L-Pro) | L-L | Antimicrobial against Gram-positive bacteria | core.ac.uk |

| cyclo(D-Trp-D-Pro) | D-D | Antifungal against Candida albicans | core.ac.uk |

| cyclo(D-Trp-D-Arg) | D-D | Pronounced growth inhibition of various Gram-positive and Gram-negative bacteria | mdpi.com |

Positional and Side-Chain Contributions to Biological Recognition

The biological recognition of Cyclo(D-Ala-D-Trp) is dictated by the distinct properties of its two side chains: the small, nonpolar methyl group of D-alanine and the large, aromatic indole (B1671886) ring of D-tryptophan. The unique combination and spatial arrangement of these side chains create a specific molecular surface for interaction with biological targets.

The tryptophan side chain is particularly important for molecular recognition. acs.org Its large, hydrophobic indole ring can participate in van der Waals and hydrophobic interactions within a binding pocket. rsc.org The flat aromatic surface is ideal for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor. Furthermore, the indole nitrogen can act as a hydrogen bond donor, forming specific hydrogen bonds that anchor the molecule to its target. pnas.org

In contrast, the D-alanine side chain is a simple methyl group. Its small size and hydrophobicity mean it typically contributes to binding through hydrophobic interactions, fitting into small, nonpolar cavities of a target protein. rsc.org The presence of D-alanine, rather than a more complex residue, can be crucial for ensuring a proper fit and orientation of the larger, more functionally critical tryptophan side chain. The relative positioning of the bulky, interactive indole group and the small methyl group, fixed by the D,D-configuration, is a key determinant of binding specificity and affinity. rsc.org

Influence of Diketopiperazine Ring Conformation on Target Binding

The 2,5-diketopiperazine (DKP) ring forms the structural core of Cyclo(D-Ala-D-Trp) and its conformation is critical for biological activity. This six-membered ring is a rigid scaffold that holds the amino acid side chains in well-defined spatial orientations. researchgate.net For cyclic dipeptides composed of two D-amino acids, such as Cyclo(D-Ala-D-Trp), the DKP ring typically adopts a boat or twist-boat conformation, with the two side chains oriented in a pseudo-axial position. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com While specific QSAR studies for Cyclo(D-Ala-D-Trp) are not extensively documented, the methodology provides a powerful framework for predicting the activity of novel analogs and guiding rational drug design. plos.org

A QSAR study on Cyclo(D-Ala-D-Trp) and its derivatives would involve several steps. First, a series of analogs would be synthesized with variations in the side chains or the DKP ring. Their biological activity (e.g., IC₅₀ or EC₅₀) would be measured experimentally. Next, a set of molecular descriptors for each analog would be calculated. sdiarticle3.commdpi.com These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric or topological features (e.g., molecular weight, polar surface area). sdiarticle3.com

Finally, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that relates the descriptors to the observed biological activity. mdpi.comsdiarticle3.com This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, saving time and resources. For example, a QSAR model might reveal that increased lipophilicity in the alanine position and a specific distribution of electrostatic potential around the tryptophan ring are key to enhanced activity. This allows researchers to focus their synthetic efforts on candidates with the highest predicted potency.

Table 4: Example of Molecular Descriptors for a Hypothetical QSAR Study of Cyclo(D-Ala-D-Trp) Analogs

| Descriptor Type | Example Descriptor | Property Measured | Potential Relevance to Activity |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule | Steric hindrance, transport properties |

| Topological | Polar Surface Area (PSA) | Surface area of polar atoms | Membrane permeability, solubility |

| Hydrophobicity | LogP | Lipophilicity | Membrane penetration, hydrophobic interactions |

| Quantum Chemical | EHOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability | Reactivity, charge-transfer interactions |

| Quantum Chemical | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Reactivity, stability |

| Geometric | Ovality | Molecular shape | Steric fit into a binding site |

Molecular Mechanisms of Biological Activity

Ligand-Receptor Interactions and Functional Modulation

Comprehensive research specifically detailing the interaction of Cyclo(D-Ala-D-Trp) with a broad range of receptors is limited. The following sections outline the current knowledge regarding its activity at several key receptor families.

Endothelin Receptor Antagonism and Selectivity

Currently, there is no available scientific literature from the conducted searches to suggest that Cyclo(D-Ala-D-Trp) acts as an antagonist for endothelin receptors. Research on peptide-based endothelin antagonists has primarily focused on other, more complex cyclic peptide structures.

Opioid Receptor Ligand Properties and Selectivity

Based on the available research, there is no specific information to characterize Cyclo(D-Ala-D-Trp) as a ligand for opioid receptors. The field of opioid peptide research has investigated a variety of cyclic peptides, but specific binding and functional data for Cyclo(D-Ala-D-Trp) are not present in the current body of literature.

Chemokine Receptor (CXCR4) Antagonism and Binding Mechanisms

There is no scientific evidence in the searched literature to indicate that Cyclo(D-Ala-D-Trp) functions as an antagonist for the chemokine receptor CXCR4. Studies on CXCR4 antagonists typically involve larger, more complex peptide or small-molecule structures.

Neurotransmitter-like Activity and Central Nervous System Interactions

No studies were identified that specifically investigate the neurotransmitter-like activities or interactions of Cyclo(D-Ala-D-Trp) within the central nervous system.

Antimicrobial and Antifungal Mechanisms in Preclinical Models

Cyclo(D-Ala-D-Trp) has been isolated from endophytic fungi, including Chaetomium globosum and Lasiodiplodia chiangraiensis. researchgate.netnih.gov Some research has explored its potential biological activities in preclinical models.

In one study, Cyclo(D-Ala-D-Trp) was isolated and subsequently evaluated for its ability to inhibit the motility of zoospores from the phytopathogen Phytophthora capsici. However, its activity was found to be negligible in this assay. researchgate.net Another investigation involving metabolites from Lasiodiplodia chiangraiensis reported the isolation of Cyclo(D-Ala-D-Trp) and noted that the produced compounds were assessed for antimicrobial effects, though specific results for Cyclo(D-Ala-D-Trp) were not detailed. researchgate.net

Additionally, the biosynthetic gene cluster responsible for producing the D-Ala-D-Trp diketopiperazine scaffold has been identified in the fungus Trichoderma afroharzianum T22. escholarship.org While this suggests a potential source for novel antifungal agents, direct preclinical studies detailing the specific antimicrobial or antifungal mechanisms of the isolated Cyclo(D-Ala-D-Trp) are not extensively documented in the available literature. escholarship.org

Table 1: Investigated Biological Activities of Cyclo(D-Ala-D-Trp)

| Activity Investigated | Organism/Model | Findings |

|---|---|---|

| Zoospore Motility Inhibition | Phytophthora capsici | Negligible Activity. researchgate.net |

Inhibition of Bacterial Cell Wall Biosynthesis (e.g., D-Ala:D-Ala Ligase)

The structural integrity of the bacterial cell wall is crucial for survival, making its biosynthesis pathway a prime target for antimicrobial agents. One of the key enzymes in this process is D-alanine:D-alanine ligase (Ddl), which catalyzes the formation of the D-alanyl-D-alanine dipeptide. wikipedia.org This dipeptide is an essential precursor for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. embopress.org The inhibition of Ddl disrupts the supply of this vital building block, leading to a compromised cell wall and eventual cell lysis. nih.gov

Cyclic dipeptides, including those containing D-amino acids, have been investigated for their potential to interfere with this pathway. The mechanism often involves acting as a structural analog of D-alanine, allowing the compound to bind to the active site of Ddl. For instance, the well-known antibiotic D-cycloserine is a structural analog of D-alanine and effectively inhibits Ddl. nih.govnih.gov It competitively binds to the D-alanine binding sites on the enzyme, preventing the formation of the D-alanyl-D-alanine dipeptide. acs.org Research has shown that D-cycloserine's inhibitory action on Ddl proceeds through the formation of a phosphorylated intermediate within the enzyme's active site, mimicking the natural reaction intermediate. nih.gov This mode of action highlights a sophisticated mechanism of enzyme inhibition that goes beyond simple competitive binding. While direct studies on Cyclo(D-Ala-D-Trp-) specifically targeting Ddl are not extensively detailed in the provided results, the established mechanisms of similar D-amino acid-containing cyclic compounds provide a strong basis for its potential activity. The presence of the D-alanine residue suggests a structural similarity that could enable it to interact with and inhibit enzymes like Ddl, which are critical for peptidoglycan biosynthesis. wikipedia.orgnih.gov

Disruption of Microbial Membranes

Beyond targeting specific enzymes, another significant antimicrobial mechanism involves the direct disruption of the microbial cell membrane. The cell membrane is vital for maintaining cellular gradients and integrity. Its disruption leads to leakage of cellular contents and ultimately, cell death. Cyclic peptides containing hydrophobic and cationic residues are known to exhibit this activity. They are thought to interact with the negatively charged components of bacterial membranes, such as phospholipids, leading to membrane destabilization.

The tryptophan residue, with its large hydrophobic indole (B1671886) side chain, plays a crucial role in the membrane-disrupting activity of many antimicrobial peptides. Molecular dynamics simulations of cyclic peptides containing tryptophan and arginine have shown that the tryptophan side chains can insert deeply into the lipid bilayer. nih.gov This insertion disrupts the ordered structure of the membrane. The peptide's structure is stabilized in the presence of anionic lipids, which are common in bacterial membranes. nih.gov This interaction can lead to the formation of pores or channels, or a more general destabilization described by the "carpet model," where the peptides accumulate on the membrane surface and cause its collapse. nih.gov While the specific actions of Cyclo(D-Ala-D-Trp-) have not been fully elucidated, the presence of the tryptophan residue suggests a potential for membrane interaction. The hydrophobic nature of tryptophan can facilitate its insertion into the lipid core of the bacterial membrane, leading to a loss of membrane integrity and subsequent cell death.

Interference with Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.com This mode of growth provides bacteria with increased resistance to antibiotics and host immune responses. Consequently, the inhibition of biofilm formation is a key strategy in combating persistent bacterial infections. Cyclic dipeptides (CDPs), also known as diketopiperazines, have been identified as potent inhibitors of biofilm formation.

Tryptophan-containing CDPs, in particular, have demonstrated significant anti-biofilm activity against various pathogens, including Pseudomonas aeruginosa. nih.govmdpi.com These compounds can interfere with the initial stages of biofilm development, such as surface adhesion. nih.gov Studies have shown that certain CDPs can significantly reduce the adhesion of bacteria to abiotic surfaces. nih.gov For example, isomers of cyclo(Trp-Ser) were found to reduce the adhesion of P. aeruginosa PAO1 to a PVC surface by approximately 75%. nih.gov D-tryptophan itself has been shown to inhibit biofilm formation in both Pseudomonas mendocina and Staphylococcus aureus. nih.govias.ac.in It can hinder intracellular communication and adherence, and even cause the partial disassembly of preformed biofilms. nih.govias.ac.in The mechanism is thought to involve the repression of genes related to cell-to-cell communication. nih.govias.ac.in Given these findings, Cyclo(D-Ala-D-Trp-), which contains a D-tryptophan residue, is likely to exhibit similar anti-biofilm properties by interfering with bacterial adhesion and quorum sensing pathways.

Antitumor Mechanisms in Cell-Based or Non-Human in vivo Models

Inhibition of Cancer Cell Proliferation and Viability

A fundamental characteristic of cancer is uncontrolled cell proliferation. Many natural and synthetic compounds are evaluated for their ability to inhibit the growth and viability of cancer cells. Cyclic peptides have emerged as a promising class of compounds with potential anticancer properties. Various studies have demonstrated the cytotoxic effects of different cyclopeptides against a range of cancer cell lines.

For instance, certain proline-rich cyclopeptides have shown growth inhibition against human breast cancer cells. nih.gov Other cyclic peptides have displayed moderate cytotoxicity against cell lines such as P388 (murine leukemia), A549 (human lung carcinoma), and HT29 (human colon adenocarcinoma). nih.gov The mechanism of this anti-proliferative activity is often linked to the ability of these compounds to interfere with essential cellular processes. While specific data on the IC50 values of Cyclo(D-Ala-D-Trp-) were not found in the search results, the general activity of related cyclic peptides suggests its potential to inhibit cancer cell proliferation. The presence of the tryptophan residue may also play a role, as derivatives of this amino acid have been investigated for their biological activities. The evaluation of such compounds typically involves determining their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values across a panel of cancer cell lines to assess their potency and selectivity.

| Cell Line | Cancer Type | Compound | IC50/GI50 |

| HM02 | Mucin-producing gastric | Leucamide A | 8.5 µM (GI50) |

| HepG2 | Liver | Leucamide A | 9.7 µM (GI50) |

| Huh7 | Liver | Leucamide A | 8.3 µM (GI50) |

| P388 | Murine leukemia | Mollamide | 1.24 µM (IC50) |

| A549 | Lung | Mollamide | 3.1 µM (IC50) |

| HT29 | Colon | Mollamide | 3.1 µM (IC50) |

| A549 | Lung | Neamphamides B-D | 91-230 nM (IC50) |

| HeLa | Cervical | Neamphamides B-D | 91-230 nM (IC50) |

| LNCaP | Prostate | Neamphamides B-D | 91-230 nM (IC50) |

| PC3 | Prostate | Neamphamides B-D | 91-230 nM (IC50) |

This table presents data for various cyclopeptides to illustrate the range of cytotoxic activities observed in this class of compounds. nih.gov

Induction of Apoptotic Pathways in Malignant Cells

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of many cancers is the evasion of apoptosis, which contributes to tumor growth and resistance to treatment. Therefore, compounds that can induce apoptosis in cancer cells are of significant therapeutic interest.

Several natural compounds, including cyclic peptides, have been shown to trigger apoptosis in cancer cells. For example, bacillomycin (B12659051) D, a cyclic lipopeptide, induces apoptosis in human cancer cell lines such as A549 (alveolar adenocarcinoma), A498 (renal carcinoma), and HCT-15 (colon adenocarcinoma). nih.gov The induction of apoptosis is often characterized by morphological changes like cell shrinkage, nuclear condensation, and DNA fragmentation. nih.gov Another compound, vernodalin, isolated from Centratherum anthelminticum, was found to induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231). plos.org This process was associated with an increase in reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. plos.org The treatment with a long-term stabilized chlorine dioxide solution has also been shown to induce apoptotic cell death in small-cell lung cancer cells. nih.gov While direct evidence for Cyclo(D-Ala-D-Trp-) inducing apoptosis is not available in the provided results, the established pro-apoptotic activity of other cyclic peptides and tryptophan-containing compounds suggests this as a plausible mechanism of its potential antitumor action.

Modulation of Cellular Signaling Pathways Related to Carcinogenesis

The development and progression of cancer are driven by alterations in cellular signaling pathways that control cell growth, survival, and differentiation. Targeting these aberrant pathways is a key strategy in modern cancer therapy. Transient Receptor Potential (TRP) channels, for example, are ion channels that play a role in various cellular processes, and their dysregulation has been implicated in cancer. nih.gov The modulation of these channels can affect intracellular calcium levels, which in turn influences signaling pathways related to proliferation and apoptosis. nih.gov

For example, the activation of the TRPV1 channel can influence the PI3K/Akt and Ras/Raf/MEK/ERK pathways, both of which are central to cell proliferation and survival. mdpi.com In some contexts, TRPV1 activation can inhibit the growth of cancer cells, while in others, it may promote proliferation. mdpi.comnih.govresearchgate.net This highlights the complex role of signaling pathways in cancer. Other signaling molecules, such as prostaglandins (B1171923), also play a role in carcinogenesis, and their pathways can be modulated by external agents. For instance, calcitriol (B1668218) has been shown to down-regulate the expression of COX-2 and up-regulate 15-PGDH, leading to decreased levels of growth-stimulating prostaglandins in prostate cancer cells. cornell.edu Although the specific effects of Cyclo(D-Ala-D-Trp-) on carcinogenic signaling pathways have not been detailed, its structural components suggest that it could interact with various cellular targets, potentially modulating pathways involved in cell proliferation and survival.

Anti-Amyloid Aggregation Properties

The aggregation of proteins into amyloid fibrils is a pathological hallmark of numerous neurodegenerative diseases. The unique structural characteristics of Cyclo(D-Ala-D-Trp-), specifically the presence of a D-tryptophan residue within a conformationally constrained cyclic dipeptide backbone, suggest a potential role in modulating this process. The mechanisms are likely centered on disrupting the non-covalent interactions that drive fibril formation and stabilization.

Inhibition of Amyloid Fibril Formation

The formation of amyloid fibrils is a complex process involving the misfolding of monomeric proteins, which then self-assemble into oligomers and protofibrils that eventually elongate into mature fibrils. nih.gov A key interaction driving this process is the π-π stacking between aromatic residues of adjacent peptide chains. The tryptophan residue in Cyclo(D-Ala-D-Trp-), with its large aromatic indole side chain, is hypothesized to interfere with these critical aromatic interactions. By competitively binding to the aromatic regions of amyloidogenic peptides, it may cap the growing fibril ends or prevent the initial association of monomers, thereby inhibiting fibril elongation. nih.gov

Furthermore, peptides containing D-amino acids can act as potent β-sheet breakers. The stereochemistry of D-amino acids disrupts the specific hydrogen-bonding pattern required for the stable parallel or anti-parallel β-sheet structures that form the core of amyloid fibrils. This disruptive capability has been demonstrated in designed peptides like D-Trp-Aib (D-tryptophan-α-aminoisobutyric acid), which effectively inhibits the fibrillization of peptides such as α-synuclein. mdpi.comresearchgate.net The presence of both D-Alanine and D-Tryptophan within the rigid cyclic structure of Cyclo(D-Ala-D-Trp-) likely enhances this disruptive effect, making it an effective inhibitor of the nucleation and elongation phases of fibril formation.

Table 1: Research Findings on Amyloid Aggregation Inhibition by Tryptophan-Containing Compounds

Compound Target Peptide Observed Effect Proposed Mechanism of Action D-Trp-Aib α-synuclein, IAPP, Calcitonin Inhibits fibril formation and disaggregates pre-formed fibrils. [4, 13] Acts as a β-sheet breaker and interferes with aromatic interactions. nih.gov Tryptophan-galactosylamine Conjugates Aβ42, hIAPP Dose-dependently inhibit fibril formation. researchgate.net Targets aromatic residues in the hydrophobic core of amyloid peptides. researchgate.net

Disaggregation of Pre-formed Amyloid Assemblies

Beyond preventing the formation of new fibrils, an important therapeutic strategy involves the disassembly of existing amyloid plaques. Small molecules with aromatic moieties have shown the ability to disrupt pre-formed fibrils. nih.gov The mechanism is thought to involve the intercalation of the aromatic ring system between the β-sheets of the fibril. This insertion physically disrupts the stabilizing hydrophobic and hydrogen-bonding interactions, leading to the destabilization and eventual breakdown of the fibrillar structure into smaller, non-toxic or more easily cleared oligomers. nih.gov

Molecules combining aromatic groups with β-sheet breaking elements have proven effective in this regard. mdpi.com For instance, the dipeptide D-Trp-Aib has been shown to disaggregate pre-formed fibrils of multiple amyloid proteins. mdpi.com The D-tryptophan residue of Cyclo(D-Ala-D-Trp-) can similarly be expected to penetrate the fibril core. Its rigid cyclic structure may facilitate this intercalation, while the D-amino acid configuration further destabilizes the β-sheet architecture from within, promoting the disassembly of mature fibrils.

Antioxidant Activities and Mechanistic Insights

Cyclo(D-Ala-D-Trp-) exhibits significant antioxidant potential, which can be attributed to several distinct but complementary molecular mechanisms. These include the direct scavenging of reactive oxygen species (ROS), the chelation of pro-oxidant metal ions, and the potential modulation of endogenous antioxidant enzyme systems.

Free Radical Scavenging Capabilities

Cyclic dipeptides that contain polar or aromatic amino acid residues, such as tryptophan, are recognized for their potent radical-scavenging activity. nih.govresearchgate.net The primary mechanism for this activity in Cyclo(D-Ala-D-Trp-) is centered on the indole side chain of the D-tryptophan residue. The indole ring is an excellent electron donor and can effectively neutralize highly reactive free radicals, particularly hydroxyl radicals (•OH), by donating a hydrogen atom from its amine group or by donating an electron. researchgate.net This process converts the damaging free radical into a more stable and less reactive species, while the resulting tryptophan radical is itself stabilized by resonance within the aromatic ring system. Studies have shown that tryptophan-containing cyclic dipeptides can exhibit higher antioxidant activity against •OH than vitamin E. nih.gov

Table 2: Antioxidant Properties of Tryptophan and Related Compounds

Compound/Class Radical Scavenged Finding Cyclic dipeptides with Tryptophan Hydroxyl Radical (•OH) Exhibit higher antioxidant activity than vitamin E. nih.gov L-Tryptophan DPPH•, ABTS•+ Acts as an effective free radical scavenger, terminating oxidative processes. [19, 21] Cyclo(D-Tyr-D-Phe) DPPH• Free radical scavenging activity is almost equal to that of the standard antioxidant butylated hydroxyanisole (BHA).

Modulation of Oxidative Stress-Related Enzymes

Furthermore, tryptophan and its metabolites are known to interact with key cellular signaling pathways that regulate antioxidant responses. nih.gov One such pathway is the Keap1-Nrf2-ARE pathway, which controls the expression of a wide array of antioxidant and detoxification enzymes. nih.gov While not yet demonstrated directly for Cyclo(D-Ala-D-Trp-), it is plausible that the compound or its metabolites could influence this pathway, leading to an upregulation of protective enzymes and a more robust cellular defense against oxidative stress. The metabolism of the D-alanine component by enzymes like D-amino acid oxidase (DAO) could also produce signaling molecules such as hydrogen peroxide, which at low levels can trigger protective cellular responses, including the activation of antioxidant pathways. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of Cyclo(D-Ala-D-Trp) in solution. Both ¹H and ¹³C NMR are utilized to assign the chemical shifts of all proton and carbon atoms within the molecule, confirming the connectivity and the presence of the diketopiperazine ring, the alanine (B10760859) methyl group, and the tryptophan indole (B1671886) side chain. researchgate.netacs.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond connectivities, further validating the structural assignment. researchgate.net For instance, HMBC correlations can reveal long-range couplings between protons and carbons, which is crucial for piecing together the molecular framework.

Furthermore, NMR is instrumental in conformational analysis. The observation of Nuclear Overhauser Effects (NOEs) in ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provides information about through-space proximities between protons. rsc.org These data, combined with the analysis of coupling constants, help to define the preferred conformation of the diketopiperazine ring and the orientation of the amino acid side chains. acs.orgpnas.org Studies on similar cyclic dipeptides have shown that the diketopiperazine ring can adopt various conformations, such as planar, boat, or twisted forms, which can be distinguished by NMR. acs.org

| NMR Technique | Information Obtained | Relevance to Cyclo(D-Ala-D-Trp) |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Confirms the presence of specific proton environments (e.g., indole, alpha-protons). |

| ¹³C NMR | Chemical shifts of carbon atoms. | Verifies the carbon skeleton of the molecule. |

| COSY | Correlation of coupled protons. | Establishes proton-proton connectivities within the alanine and tryptophan residues. |

| HSQC | Correlation of protons to their directly attached carbons. | Assigns specific protons to their corresponding carbons. |

| HMBC | Long-range correlation of protons and carbons. | Confirms the overall molecular structure and connectivity across peptide bonds. researchgate.net |

| ROESY/NOESY | Through-space correlations between protons. | Provides insights into the 3D structure and conformational preferences of the molecule. rsc.org |

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity

Mass spectrometry is a critical tool for determining the molecular weight and assessing the purity of Cyclo(D-Ala-D-Trp). High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), provide a highly accurate mass measurement of the molecule. rsc.org This allows for the confirmation of its elemental composition, C₁₄H₁₅N₃O₂. nih.gov

The experimentally determined monoisotopic mass of 257.1164 g/mol for Cyclo(D-Ala-D-Trp) is a key identifier. nih.gov In addition to the parent molecular ion, MS fragmentation patterns can provide further structural information. The fragmentation of the diketopiperazine ring and the loss of side chains can be analyzed to corroborate the amino acid sequence. rsc.org Mass spectrometry is also used as a high-throughput screening method to detect the products of enzymatic reactions involving tryptophan derivatives. nih.gov

Purity assessment by MS involves searching for ions corresponding to potential impurities, such as starting materials from the synthesis, byproducts, or degradation products. The high sensitivity of MS makes it an excellent method for detecting trace-level impurities.

| Mass Spectrometry Technique | Measurement | Value for Cyclo(D-Ala-D-Trp) |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular mass. | Confirms the elemental formula (C₁₄H₁₅N₃O₂). rsc.orgnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern. | Provides structural information by analyzing the breakdown of the molecule. rsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and mass detection. | Assesses purity by separating the target compound from impurities before mass analysis. |

Optical Spectroscopic Methods (UV-Vis, Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD))

Optical spectroscopic methods provide valuable information about the electronic structure and chirality of Cyclo(D-Ala-D-Trp).

UV-Vis Spectroscopy : The ultraviolet-visible spectrum of Cyclo(D-Ala-D-Trp) is dominated by the absorption of the tryptophan indole ring, which acts as a chromophore. pg.edu.plresearchgate.net This technique is useful for the quantitative analysis of the compound in solution. pg.edu.pl

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) : As a chiral molecule, Cyclo(D-Ala-D-Trp) interacts differently with left and right circularly polarized light. pg.edu.pl ORD measures the rotation of plane-polarized light as a function of wavelength, while ECD measures the difference in absorption of left and right circularly polarized light. pg.edu.plencyclopedia.pub These techniques, often referred to as chiroptical spectroscopy, are highly sensitive to the stereochemical arrangement of the molecule. pg.edu.plencyclopedia.pub The resulting spectra, characterized by Cotton effects, provide a unique fingerprint of the molecule's absolute configuration. mdpi.comresearchgate.net For instance, the ECD spectrum of the D-D stereoisomer will be a mirror image of the L-L stereoisomer. encyclopedia.pub Comparing experimental ECD spectra with those calculated using theoretical methods like time-dependent density functional theory (TDDFT) can be a powerful tool for confirming the absolute configuration of the chiral centers. rsc.orgfaccts.de

| Optical Method | Principle | Information Gained for Cyclo(D-Ala-D-Trp) |

| UV-Vis Spectroscopy | Absorption of ultraviolet and visible light by chromophores. pg.edu.pl | Detection and quantification based on the tryptophan indole ring. |

| Optical Rotatory Dispersion (ORD) | Rotation of plane-polarized light by a chiral molecule. pg.edu.pl | Characterization of chirality and observation of Cotton effects. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. encyclopedia.pub | Confirmation of absolute configuration and study of conformational changes. rsc.orgpnas.org |

X-ray Crystallography for Atomic-Level Structural Resolution

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at the atomic level. wikipedia.organton-paar.com This technique requires the growth of a high-quality single crystal of Cyclo(D-Ala-D-Trp). When a beam of X-rays is diffracted by the crystal, the resulting diffraction pattern can be used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. wikipedia.org

A crystal structure provides unambiguous information about:

The conformation of the diketopiperazine ring (e.g., planarity, boat, or chair). researchgate.net

The bond lengths, bond angles, and torsion angles of the entire molecule. anton-paar.com

The orientation of the D-alanine and D-tryptophan side chains.

The intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

This detailed structural information is invaluable for understanding the molecule's intrinsic properties and its potential for self-assembly. nih.gov The combination of X-ray crystallography and NMR can provide a comprehensive picture of the molecule's dynamics in both the solid state and solution. pnas.org

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Bonds and Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the chemical bonds within Cyclo(D-Ala-D-Trp). mdpi.comedinst.com These techniques are complementary and provide a characteristic "fingerprint" of the molecule. mdpi.com

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule, which excites vibrational modes such as stretching and bending. acs.org Key vibrational bands for Cyclo(D-Ala-D-Trp) include the N-H stretch of the amide and indole groups, the C=O stretch of the amide bonds in the diketopiperazine ring, and various C-H and C-C stretching and bending modes. researchgate.netosti.gov Changes in the positions and shapes of these bands can indicate intermolecular hydrogen bonding. acs.org

Raman Spectroscopy : This technique involves the inelastic scattering of monochromatic light. edinst.com While FT-IR is particularly sensitive to polar bonds like C=O and N-H, Raman spectroscopy is often more sensitive to non-polar bonds, such as the C-C bonds within the aromatic indole ring. edinst.com

The analysis of vibrational spectra can be enhanced by theoretical calculations, such as density functional theory (DFT), to assign specific vibrational modes to the observed spectral bands. osti.gov

| Vibrational Band | Approximate Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| N-H Stretch (Amide) | 3200-3400 | Stretching of the N-H bond in the diketopiperazine ring. | Indicates hydrogen bonding state. |

| C=O Stretch (Amide I) | 1650-1690 | Stretching of the carbonyl group in the peptide bond. | Sensitive to conformation and hydrogen bonding. |

| N-H Bend (Amide II) | 1510-1570 | Bending of the N-H bond coupled with C-N stretching. | Characteristic of the peptide backbone. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds in the indole ring. | Confirms the presence of the tryptophan residue. |

Microscopic Techniques for Self-Assembled Architectures (e.g., Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Cyclic peptides, including those with alternating D- and L-amino acids, are known for their ability to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, and vesicles. nih.govmdpi.com Microscopic techniques are essential for visualizing the morphology and dimensions of these self-assembled architectures. acs.orgnih.gov

Transmission Electron Microscopy (TEM) : TEM offers higher resolution than SEM and can reveal the internal structure of the assemblies. For example, TEM can be used to visualize the hollow core of nanotubes formed by the stacking of cyclic peptides. acs.orgnih.gov

Atomic Force Microscopy (AFM) : AFM is a powerful technique for imaging the surface of materials at the nanometer scale. It can provide three-dimensional topographical information and can be performed in various environments, including liquids. This allows for the in-situ observation of the self-assembly process. nih.govmdpi.com

These microscopic techniques have been instrumental in characterizing the self-assembly of various cyclic peptides, revealing how factors like amino acid sequence, chirality, and environmental conditions (e.g., pH, solvent) influence the resulting supramolecular structures. nih.govacs.orgnih.gov

Research Applications and Future Perspectives in Chemical Biology

Utilization as Molecular Probes for Biological Systems

The unique structural features of cyclic dipeptides make them excellent tools for investigating biological systems. nih.gov Their constrained conformation allows for specific interactions with biological targets, such as proteins and metabolites. nih.gov While specific studies on Cyclo(D-Ala-D-Trp-) as a molecular probe are not extensively documented, the broader class of CDPs is utilized to probe protein functions and metabolic pathways. nih.govoup.com For instance, isothermal shift assays (iTSA), a proteomic mass spectrometry method, can be employed to detect how a ligand like a cyclic dipeptide affects the thermal stability of proteins upon binding, thereby identifying potential protein targets within a cell lysate. oup.com The tryptophan residue in Cyclo(D-Ala-D-Trp-), with its intrinsic fluorescence, offers a natural spectroscopic handle for such studies, allowing for investigations into binding events without the need for external labels.

Development as Scaffolds for Drug Discovery Research and Lead Optimization

Cyclic peptides are recognized as compelling scaffolds in drug discovery due to their metabolic stability, potential for high potency, and receptor selectivity. thieme-connect.de The rigid structure of the diketopiperazine core in compounds like Cyclo(D-Ala-D-Trp-) serves as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. nih.gov

Research into analogs demonstrates the potential of D-Tryptophan-containing cyclic peptides. For example, analogs of the cyclic pentapeptide cyclo(-D-Trp1-D-Glu2-Ala3-D-Val4-Leu5-) have been developed as potent and selective antagonists for the endothelin A (ETA) receptor. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that the D-Trp residue was critical for inhibitory activity; replacing it with other amino acids led to a significant loss of function. nih.gov Similarly, the macrocyclic tetrapeptide [d-Trp]CJ-15,208 and its analogs, which feature a D-Trp residue, have been identified as kappa opioid receptor (KOR) antagonists, showing potential in preventing stress-induced relapse in drug-seeking behaviors. nih.govmdpi.com These findings highlight the importance of the D-Trp moiety within a cyclic scaffold for achieving specific pharmacological activity and underscore the potential of the Cyclo(D-Ala-D-Trp-) framework for lead optimization in developing new therapeutic agents.

Bio-inspired Materials Science and Nanotechnology Applications

The ability of cyclic peptides to self-assemble into highly ordered nanostructures has opened up new avenues in materials science and nanotechnology. nih.govresearchgate.net Cyclic peptides composed of an even number of alternating D- and L-amino acids are known to form peptide nanotubes (PNTs) through hydrogen bonding-mediated stacking. rsc.orgrsc.org The side chains of the amino acids radiate outwards from the tubular structure, allowing for functionalization and influencing the packing of the nanotubes. researchgate.netrsc.org

A prominent application of self-assembling cyclic peptides is in the development of delivery systems for therapeutic molecules like genes. The cyclic dipeptide Cyclo(D-Trp-Tyr), a close analog of Cyclo(D-Ala-D-Trp-), self-assembles into well-defined nanotubes (PNTs) that can serve as carriers for DNA. researchgate.netnih.gov These PNTs have demonstrated significant potential as oral gene delivery vectors. nih.gov

In one study, Cyclo(D-Trp-Tyr) PNTs were used to deliver a plasmid (pCMV-lacZ) in a mouse model. The nanotubes were shown to protect the DNA from degradation by DNase I, as well as from acidic and bile-containing environments, which is crucial for oral administration. nih.gov The PNT formulation significantly increased the transport of the plasmid across an in vitro model of the duodenum. nih.gov This ability to form stable, biocompatible nanotubes that can encapsulate and protect genetic material makes cyclic dipeptides like Cyclo(D-Ala-D-Trp-) promising candidates for designing advanced research delivery systems. researchgate.netnih.gov The hollow, high-surface-area structure of PNTs is ideal for loading not only genes but also other cargo, such as small-molecule drugs. jfda-online.com

| Parameter | Finding | Significance |

|---|---|---|

| DNA Association Constant | 3.2 x 10⁸ M⁻¹ | Indicates strong binding between the plasmid DNA and the peptide nanotubes. nih.gov |

| Protection from DNase I | Protected for 50 minutes | Demonstrates the ability of PNTs to shield DNA from enzymatic degradation. nih.gov |

| Protection from Acid (pH 2) | Protected for 60 minutes | Shows stability in simulated gastric fluid, essential for oral delivery. nih.gov |

| Protection from Bile | Protected for 180 minutes | Indicates resilience in the intestinal environment. nih.gov |

| In Vitro Permeability (Duodenum) | Increased from 49.2 to 395.6 (x 10⁻¹⁰ cm/s) | Shows an ~8-fold increase in the apparent permeability of DNA when formulated with PNTs compared to naked DNA. nih.gov |

Challenges and Opportunities in Cyclic Dipeptide Research and Development

Despite their promise, the research and development of cyclic dipeptides face several challenges. The natural production yield of many CDPs is often low, and laboratory attempts at microbial induction have encountered constraints. nih.gov Chemical synthesis can also be problematic; achieving cyclization of linear peptide precursors can be difficult, sometimes resulting in poor yields or undesired epimerization, particularly with certain amino acid sequences. thieme-connect.de

However, the opportunities for CDPs are vast. Their inherent properties—such as structural rigidity, resistance to enzymatic degradation, and enhanced cell permeability—make them attractive alternatives to traditional small molecules and larger biologics in pharmaceuticals. nih.gov There is enormous potential in developing CDPs for next-generation theranostics, smart delivery systems, and novel biomaterials. nih.govresearchgate.net The ability to fine-tune their properties through synthetic modification of the core scaffold or amino acid side chains offers a path to creating extensive compound libraries for screening against a wide range of biological targets. nih.gov

Emerging Computational and Experimental Methodologies for Studying Cyclo(D-Ala-D-Trp-) and its Analogs

Advances in analytical and computational techniques are crucial for accelerating research into cyclic dipeptides.

Experimental Methodologies:

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are powerful tools for the structural analysis of cyclic peptides. rsc.orgresearchgate.net Tandem MS (MS/MS) experiments provide detailed fragmentation patterns that help elucidate the amino acid sequence and structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as COSY and HMBC, are essential for determining the three-dimensional conformation of cyclic dipeptides in solution. researchgate.net The Nuclear Overhauser effect (NOE) is particularly useful for measuring distances between atoms to define the peptide's spatial arrangement. rsc.org

X-ray Crystallography: This technique provides high-resolution data on the solid-state structure of cyclic dipeptides, revealing precise bond lengths, angles, and intermolecular interactions like hydrogen bonding networks that drive self-assembly. nih.gov

Isothermal Shift Assay (iTSA): As mentioned, this proteomics approach allows for the high-throughput screening of ligand-protein interactions, enabling the identification of the biological targets of compounds like Cyclo(D-Ala-D-Trp-). oup.com

Computational Methodologies:

Molecular Dynamics (MD) Simulations: MD simulations are powerful for studying the conformational dynamics of cyclic peptides. rsc.org However, due to the high energy barriers between different ring conformations, conventional MD simulations can be limited. rsc.org

Enhanced Sampling Methods: Techniques like Replica Exchange Molecular Dynamics (REMD) have been developed to overcome the sampling limitations of conventional MD, allowing for a more complete exploration of the conformational landscape of cyclic peptides. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying chemical reactions, such as enzyme-catalyzed processes involving cyclic peptides, hybrid QM/MM calculations are necessary to accurately model the electronic changes at the active site. nih.gov These computational tools are invaluable for the rational design of new cyclic peptide-based molecules with tailored properties for applications in drug discovery and materials science. rsc.org

Q & A

Basic: What experimental techniques are essential for characterizing Cyclo(D-Ala-D-Trp-) in synthetic chemistry?

Answer:

Cyclic dipeptides like Cyclo(D-Ala-D-Trp-) require multi-modal characterization to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR):

Use ¹H and ¹³C NMR (e.g., 600 MHz for ¹H) to resolve stereochemistry and backbone conformation. Compare chemical shifts with published data for similar cyclo dipeptides (e.g., cyclo(Trp-Val) δH 3.10–4.50 ppm) . - Mass Spectrometry (MS/MS):

High-resolution MS/MS confirms molecular weight and fragmentation patterns. For instance, cyclo(Trp-Ala) shows characteristic ion clusters at m/z 245.1 (M+H⁺) . - Circular Dichroism (CD):

CD spectroscopy distinguishes D/L-amino acid configurations by analyzing peptide bond electronic transitions .

Basic: How do solvent systems influence the stability of Cyclo(D-Ala-D-Trp-) during storage?

Answer:

Cyclo(D-Ala-D-Trp-) is prone to hydrolysis in polar protic solvents (e.g., water, methanol). Stabilization strategies include:

- Lyophilization: Store as a lyophilized powder at -20°C to minimize degradation .

- Non-Polar Solvents: Use anhydrous DMSO or acetonitrile for dissolution, as cyclic dipeptides exhibit higher stability in aprotic environments .

- pH Control: Maintain neutral to slightly acidic conditions (pH 5–7) to prevent diketopiperazine ring opening .

Advanced: How can computational modeling predict Cyclo(D-Ala-D-Trp-)’s interaction with biological targets?

Answer:

Molecular docking and dynamics simulations are critical for studying receptor interactions:

- Conformer Sampling: Automated tight-binding simulations (e.g., CREST software) generate low-energy conformers for docking .

- Binding Affinity Prediction: Tools like AutoDock Vina calculate binding energies (ΔG) to receptors (e.g., GPCRs). Cyclo(D-Ala-D-Trp-) may mimic natural ligands like cyclo(4-hydroxy-L-Pro-L-Trp), which binds to fungal cell membranes .

- Validation: Cross-reference computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Advanced: How to resolve contradictions in reported bioactivity data for Cyclo(D-Ala-D-Trp-)?

Answer:

Discrepancies often arise from experimental design variability:

- Assay Conditions: Compare bioactivity under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays). For example, cyclo(L-Phe-Gly) showed antifungal activity only at >50 μM in nutrient-rich media .

- Structural Analogues: Test enantiomeric pairs (D/L-amino acids) to isolate stereochemical effects. Cyclo(D-Tyr-D-Tyr) exhibits distinct activity vs. its L-form .

- Meta-Analysis: Use systematic reviews to aggregate data (e.g., PubChem bioassays AID 1259351) and identify trends .

Advanced: What strategies optimize the synthesis yield of Cyclo(D-Ala-D-Trp-) in solid-phase peptide synthesis (SPPS)?

Answer:

Key methodological refinements include:

- Coupling Reagents: Use HATU/Oxyma Pure for efficient cyclization, reducing racemization vs. DCC/HOBt .

- Microwave-Assisted Synthesis: Shorten reaction times (e.g., 30 min at 50°C) to minimize side reactions .

- Purification: Employ reverse-phase HPLC with C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) to isolate high-purity fractions (>95%) .

Basic: What are the ethical considerations when designing in vivo studies with Cyclo(D-Ala-D-Trp-)?

Answer:

Follow institutional and international guidelines (e.g., ARRIVE 2.0):

- Dosage Limits: Establish maximum tolerated dose (MTD) via pilot studies. For cyclo dipeptides, typical MTD ranges from 10–100 mg/kg in rodents .

- Control Groups: Include vehicle (e.g., saline) and positive controls (e.g., cyclo(L-Pro-Gly) for antifungal assays) .

- Data Transparency: Pre-register protocols on platforms like Open Science Framework to mitigate publication bias .

Advanced: How does Cyclo(D-Ala-D-Trp-)’s conformational flexibility impact its spectroscopic data interpretation?

Answer:

Dynamic conformers complicate NMR/UV-Vis analysis:

- Temperature-Dependent NMR: Acquire spectra at 25°C and 50°C to observe coalescence of proton signals (e.g., amide NH shifts) .

- DFT Calculations: Density functional theory predicts stable conformers (e.g., chair vs. boat diketopiperazine rings) and correlates with experimental IR/Raman spectra .

- Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to assess solvent-driven conformational changes .

Advanced: What are the challenges in scaling up Cyclo(D-Ala-D-Trp-) synthesis for preclinical studies?

Answer:

Scale-up hurdles include:

- Cyclization Efficiency: Batch reactors with controlled pH (6.5–7.5) improve cyclization yields vs. flow systems .

- Cost-Effective Protecting Groups: Use Fmoc-D-Trp(Boc)-OH to minimize side-chain reactions during SPPS .

- Regulatory Compliance: Document synthesis steps per FDA/EMA guidelines (e.g., ICH Q11) for future IND applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products